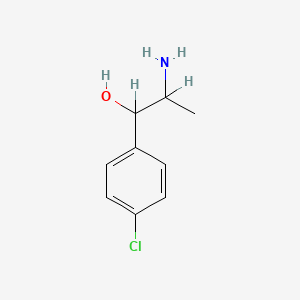

2-Amino-1-(4-chlorophenyl)propan-1-ol

Descripción general

Descripción

2-Amino-1-(4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is known for its applications in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method of synthesizing 2-Amino-1-(4-chlorophenyl)propan-1-ol involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. The specific preparation method can be adjusted according to the desired conditions and needs .

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-1-(4-chlorophenyl)propan-1-ol is studied for its potential therapeutic effects, particularly in treating neurological disorders. It has been shown to exhibit stimulant effects similar to ephedrine, promoting the release of norepinephrine and epinephrine, which are crucial neurotransmitters involved in the body's stress response.

Key Findings :

- Enhances synaptic transmission in neuronal pathways.

- Potential candidate for developing medications targeting norepinephrine dysregulation.

Neuropharmacology

Research indicates that this compound can modulate neurotransmitter systems. Its ability to stimulate norepinephrine release positions it as a valuable tool for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.

Case Studies :

- Neuropharmacological Studies : Demonstrated enhancement of synaptic transmission, indicating potential applications in cognitive disorder treatments.

- Enzyme Inhibition Studies : Showed effective inhibition of proteases linked to inflammatory responses.

Organic Synthesis

As an intermediate in organic synthesis, this compound plays a critical role in the development of complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Ketone form | Lacks amino group; used as an intermediate |

| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Hydrochloride salt form | Contains both amino and hydroxyl groups; versatile in drug synthesis |

| 4-(4-Chlorophenyl)butanoic acid | Oxidized derivative | Useful in organic synthesis |

Antioxidant Activity

Research has shown that derivatives of this compound exhibit significant antioxidant activity. For instance, assays measuring DPPH radical scavenging demonstrated that compounds with similar structures could stabilize free radicals effectively.

Anticancer Activity

In vitro studies indicate that this compound derivatives can significantly reduce cell viability in various cancer cell lines, including glioblastoma and breast cancer cells.

Key Findings :

- Reduction of cell viability by up to 46% in certain cancer cell lines.

- IC50 values ranging from 7.87 to 70.53 µg/mL across different cancer types.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, which contribute to its biological and chemical activities .

Comparación Con Compuestos Similares

- 4-Chloronorephedrine

- p-Chloronorephedrine

- p-Chloro-beta-hydroxyamphetamine

Comparison: 2-Amino-1-(4-chlorophenyl)propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Amino-1-(4-chlorophenyl)propan-1-ol, also known as 4-chloronorephedrine hydrochloride, is a synthetic compound with significant biological activity. It is structurally related to ephedrine and exhibits sympathomimetic properties, meaning it can mimic the effects of the sympathetic nervous system. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₂ClNO

- Appearance : Colorless to slightly yellow solid

- Solubility : Soluble in water and many organic solvents

This compound primarily acts by promoting the release of neurotransmitters norepinephrine and epinephrine. These neurotransmitters are crucial for the body's "fight-or-flight" response, influencing various physiological functions such as heart rate, blood pressure, and metabolic rate. The compound's interaction with adrenergic receptors positions it as a valuable tool for studying neurotransmitter release mechanisms and understanding conditions related to norepinephrine dysregulation.

Stimulant Effects

Research indicates that this compound exhibits stimulant effects similar to those of ephedrine. Studies have shown that it can enhance norepinephrine levels, making it relevant for conditions such as anxiety disorders and hypertension.

Case Studies and Research Findings

-

Neurotransmitter Release Studies :

- In vitro studies demonstrated that this compound significantly increases norepinephrine release from neuronal cells. This effect was quantified using high-performance liquid chromatography (HPLC) to measure neurotransmitter levels before and after administration of the compound.

-

Pharmacological Research :

- A study published in a pharmacological journal highlighted the compound's potential in treating conditions associated with norepinephrine imbalances. The research indicated that its sympathomimetic effects could be harnessed for therapeutic purposes in managing hypotension and certain types of shock.

-

Comparative Analysis with Similar Compounds :

- A comparative study analyzed the biological activity of this compound against other sympathomimetics such as ephedrine and phenylephrine. The results showed that while all compounds exhibited stimulant properties, this compound had a unique profile due to its chlorinated phenyl ring, which may influence receptor selectivity and efficacy.

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Stimulant Activity |

|---|---|---|---|

| This compound | C₉H₁₂ClNO | Synthetic derivative of ephedrine | High |

| Ephedrine | C₁₄H₁₉NO₃ | Naturally occurring sympathomimetic agent | Very High |

| Phenylephrine | C₉H₁₃NO₂ | Selective α₁ adrenergic receptor agonist | Moderate |

| Amphetamine | C₉H₁₃N | Central nervous system stimulant | High |

Applications in Research

The compound has been utilized in various research settings to explore its pharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for developing new treatments targeting disorders related to norepinephrine dysregulation.

Propiedades

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCGMHUCZEAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946754 | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23933-83-7 | |

| Record name | 4-Chloronorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.